(4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carbonyl chloride
Description
(4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carbonyl chloride is a chiral, bicyclic carbonyl chloride derivative featuring a dioxolane ring system with three methyl substituents and a reactive acyl chloride group. Its stereochemistry (4R,5S) confers distinct optical activity, making it valuable in asymmetric synthesis.
The acyl chloride group renders it highly electrophilic, enabling nucleophilic substitutions (e.g., esterifications, amide formations). Its stereochemical integrity is critical for applications in enantioselective catalysis and drug development, as seen in related compounds like methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, which exhibits an optical rotation of [α]20/D +19±1° .
Properties
CAS No. |
78086-73-4 |
|---|---|
Molecular Formula |
C7H11ClO3 |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carbonyl chloride |
InChI |
InChI=1S/C7H11ClO3/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3/t4-,5+/m0/s1 |
InChI Key |
ZSQOAWMHWUUGEB-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC(O1)(C)C)C(=O)Cl |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carbonyl chloride
Synthesis of the Precursor: (4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic Acid or Ester
A prominent method for synthesizing the precursor acid or ester involves asymmetric dihydroxylation of suitable olefinic substrates, followed by protection steps to form the 1,3-dioxolane ring. For example, the scalable synthesis of enantiomerically pure syn-2,3-dihydroxy esters, including (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, has been reported using osmium-catalyzed asymmetric dihydroxylation with chiral ligands (DHQ)2AQN and potassium osmate dihydrate as catalyst, and potassium ferricyanide as oxidant.
Table 1: Representative Data from Asymmetric Dihydroxylation for Precursor Synthesis
| Entry | Catalyst Loading (mol %) | Oxidant Equiv. | Reaction Time (4°C / 23°C) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 1 | 0.25 K2OsO4·2H2O, 0.50 (DHQ)2AQN | 6 equiv K3Fe(CN)6 | 2 days / 3 days | 81 | >95 |
| 2 | 1.0 K2OsO4·2H2O, 1.0 (DHQ)2AQN | 3 equiv K3Fe(CN)6 | 30 min / 25 h | 60 | >95 |
The product was isolated after recrystallization, and the stereochemical purity was confirmed by NMR analysis of bis-Mosher esters.
Formation of the 1,3-Dioxolane Ring
The 1,3-dioxolane ring is typically formed by acetalization of vicinal diols with ketones such as acetone under acidic conditions. This step protects the diol functionality and locks the stereochemistry in the dioxolane ring. The resulting 2,2,5-trimethyl-1,3-dioxolane derivatives are stable intermediates for further functionalization.
Alternative Catalytic Methods for Related Dioxolane Derivatives
A patent (CN103087034A) describes an innovative catalytic method for preparing related 2,2,4-trimethyl-1,3-dioxolane derivatives using 1,2-epoxypropane (propylene oxide) and acetone in the presence of a catalyst composed of an ionic liquid (1-alkyl-3-methylimidazole salt) combined with anhydrous zinc chloride. This method achieves high conversion efficiency (94-95%) and selectivity (up to 100%) under mild conditions (30-80 °C, normal pressure to 2 MPa).
Table 2: Catalytic Preparation Data of 2,2,4-Trimethyl-1,3-dioxolane Derivative
| Entry | Ionic Liquid Catalyst | ZnCl2 (mol) | 1,2-Epoxypropane:Acetone Molar Ratio | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| 1 | 1-Butyl-3-methylimidazolium bromide | 0.1-0.4 | 1:1-4 | 30-80 | 94-95 | 99-100 |
| 2 | 1-Butyl-3-methylimidazolium tosilate | 0.02 | 1:1-4 | 30-80 | 95 | 90 |
This approach offers advantages such as catalyst recyclability, reduced environmental impact compared to trifluoromethane sulfonic acid zinc catalysts, and lower energy consumption.
Summary of Preparation Methods
| Step | Method Description | Key Reagents/Catalysts | Conditions | Yield/Selectivity |
|---|---|---|---|---|
| Asymmetric Dihydroxylation | Osmium-catalyzed dihydroxylation of olefinic precursor using (DHQ)2AQN and K3Fe(CN)6 | K2OsO4·2H2O, (DHQ)2AQN, K3Fe(CN)6 | 4 °C to 23 °C, 2-5 days | 60-81% yield, >95% ee |
| Acetalization (Dioxolane ring) | Reaction of vicinal diol with acetone under acidic conditions | Acetone, acid catalyst | Mild acidic conditions | High conversion |
| Conversion to Acid Chloride | Reaction of carboxylic acid with thionyl chloride or oxalyl chloride | SOCl2, (COCl)2, or PCl5 | Reflux, inert atmosphere | High yield, stereochemistry retained |
| Catalytic Cyclization | Reaction of 1,2-epoxypropane with acetone catalyzed by ionic liquid and ZnCl2 | 1-Butyl-3-methylimidazolium salt, ZnCl2 | 30-80 °C, normal pressure | 94-95% conversion, 99-100% selectivity |
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-4-carbonyl chloride,2,2,5-trimethyl-,(4r-trans)-(9ci) can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.
Aqueous Base: Used for hydrolysis reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May be used in the synthesis of biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-4-carbonyl chloride,2,2,5-trimethyl-,(4r-trans)-(9ci) depends on its reactivity with other molecules. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The specific molecular targets and pathways involved would depend on the context of its use.
Comparison with Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid (C₈H₁₄O₄)
- Structure and Reactivity : The carboxylic acid analog features a dioxane ring (six-membered) with equatorial positioning of the carboxyl group, contrasting with the dioxolane (five-membered) backbone of the target compound. The equatorial arrangement stabilizes intermolecular hydrogen bonds, forming chain-like structures in crystals .
- Applications : Less reactive than the acyl chloride, it serves as a precursor for anhydrides or esters. Its hydrogen-bonding network (O–H⋯O and C–H⋯O) enhances crystalline stability, suggesting higher melting points compared to the chloride .
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Anhydride (C₁₆H₂₆O₇)
- Structure : The anhydride contains two carboxylic acid units linked via an oxygen bridge. Its asymmetric unit comprises two independent molecules connected by C–H⋯O interactions .
- Reactivity : As an electrophilic agent, it is less reactive than the acyl chloride but more so than the carboxylic acid. Its layered crystal structure (parallel to the ab plane) may influence solubility and thermal stability .
Methyl (4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylate
- Physical Properties: Boiling Point: Not explicitly stated, but the ester’s storage under inert gas at 2–8°C indicates moderate volatility . Optical Activity: [α]20/D +19±1° (chloroform), highlighting its chiral utility .
- Applications : Widely used in synthesizing natural products and chiral catalysts. Its ester group offers reduced reactivity compared to the chloride, making it suitable for stepwise syntheses .
y-o-Tolyl-$-dimethylbutyric Acid Chloride (From )
- Reactivity : This structurally distinct acyl chloride (b.p. 140–145°C/15 mm Hg) undergoes Friedel-Crafts acylation with AlCl₃ to form tetrahydronaphthalene derivatives. Its higher boiling point compared to the dioxolane analog suggests stronger intermolecular forces .
Key Research Findings and Data Tables
Table 1: Physical and Chemical Properties of Comparable Compounds
| Compound | Boiling Point (°C/mmHg) | Optical Activity ([α]20/D) | Reactivity Profile |
|---|---|---|---|
| (4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carbonyl chloride | Not reported | Inferred high chirality | High (acyl chloride) |
| Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | ~152–153/20 (analog*) | +19±1° (c=4% in CHCl₃) | Moderate (ester) |
| 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid | Not reported | N/A | Low (carboxylic acid) |
| y-o-Tolyl-$-dimethylbutyric acid chloride | 140–145/15 | N/A | High (Friedel-Crafts active) |
*Inferred from for analogous alcohol derivatives.
Q & A
Q. What are the key handling and storage protocols for (4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carbonyl chloride to ensure stability?
Answer:
- Storage: Store under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis and thermal degradation .
- Handling: Use anhydrous conditions (Schlenk line or glovebox) due to moisture sensitivity. Avoid exposure to open flames (flash point: 50°C) .
- Purity: Verify purity via GC (>90%) or NMR before use to minimize side reactions .
Q. Which analytical methods are critical for confirming the stereochemistry and purity of this compound?
Answer:
- Polarimetry: Specific rotation [α]²⁰/D = +19 ±1° (c=4% in chloroform) confirms enantiomeric excess .
- Chiral HPLC/GC: Resolve enantiomers using chiral stationary phases (e.g., Cyclobond® columns) .
- X-ray Crystallography: Definitive stereochemical assignment via torsion angle analysis (e.g., O2–C1–C2–C5 = -159.88° in related dioxolanes) .
Q. Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₃ClO₃ | [2,28] |
| Molecular Weight | 192.64 g/mol | Calculated |
| Boiling Point | 243.8°C at 760 mmHg | [3] |
| Refractive Index | n²⁰/D 1.422 | [2] |
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational reactivity predictions and experimental results in nucleophilic acyl substitutions?
Answer:
- Kinetic Studies: Monitor reaction rates via ¹⁹F NMR with fluorinated nucleophiles to assess steric effects from trimethyl groups .
- Isotopic Labeling: Use ¹⁸O tracing in carbonyl groups to track substitution pathways .
- Crystallography: Compare experimental bond lengths (e.g., C=O: 1.194 Å) with DFT-optimized geometries .
Q. What strategies optimize enantiomeric excess (ee) in asymmetric syntheses using this compound?
Answer:
Q. Table 2: Crystallographic Data for Related Compounds
| Compound | Space Group | Torsion Angles (°) | Hydrogen Bonds (Å) | Reference |
|---|---|---|---|---|
| Dioxane-carboxylic acid (I) | C2/c | O2–C1–C2–C5: -159.88 | O–H⋯O: 2.65 (chain) | [5,9] |
| Anhydride derivative (II) | P2₁/c | O5–C9–O1–C1: 57.23 | C–H⋯O: 3.12 (layered) | [9,13] |
Q. How do hydrogen bonding networks in crystal structures influence solubility and reactivity?
Answer:
- Solubility: Strong O–H⋯O bonds (2.65 Å) in compound I reduce solubility vs. weaker C–H⋯O (3.12 Å) in II .
- Reactivity: Pre-dry crystals to eliminate water interference in anhydrous reactions .
- Crystal Engineering: Modify substituents (e.g., methyl → ethyl) to alter packing and improve catalytic activity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
